Talsaclidine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Talsaclidine fumarate: is a small molecule drug developed by Boehringer Ingelheim. It is a muscarinic acetylcholine receptor agonist, specifically targeting the M1 receptor subtype. This compound was primarily investigated for its potential therapeutic effects in treating Alzheimer’s disease due to its ability to stimulate cholinergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of talsaclidine fumarate involves several key steps:
Formation of the Quinuclidine Core: The synthesis begins with the formation of the quinuclidine core structure. This is typically achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the Prop-2-yn-1-yloxy Group: The next step involves the introduction of the prop-2-yn-1-yloxy group to the quinuclidine core. This is usually done via nucleophilic substitution reactions.
Formation of the Fumarate Salt: Finally, the free base of talsaclidine is reacted with fumaric acid to form the fumarate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Talsaclidine fumarate undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group.
Reduction: Reduction reactions can occur at various functional groups within the molecule, altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions are common, especially during the synthesis phase.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of talsaclidine, each with distinct pharmacological profiles.
Scientific Research Applications
Chemistry: It serves as a model compound for studying muscarinic receptor agonists and their interactions with cholinergic systems.
Biology: The compound is used to investigate the role of muscarinic receptors in cellular signaling and neurotransmission.
Medicine: Talsaclidine fumarate was primarily developed for treating Alzheimer’s disease. .
Mechanism of Action
Talsaclidine fumarate exerts its effects by acting as an agonist at muscarinic acetylcholine receptors, specifically the M1 subtype. This activation leads to increased cholinergic neurotransmission, which is believed to enhance cognitive function and memory. The compound interacts with the receptor’s active site, triggering a cascade of intracellular signaling pathways that ultimately result in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aceclidine: Another muscarinic agonist with similar pharmacological properties.
Vedaclidine: A compound with a similar mechanism of action but different receptor subtype selectivity.
Uniqueness
Talsaclidine fumarate is unique due to its high selectivity for the M1 receptor subtype, which is crucial for its potential therapeutic effects in Alzheimer’s disease. Unlike other muscarinic agonists, this compound has shown a favorable pharmacokinetic profile, including good bioavailability and minimal off-target effects .
Properties
CAS No. |
147025-54-5 |
---|---|
Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H15NO.C4H4O4/c1-2-7-12-10-8-11-5-3-9(10)4-6-11;5-3(6)1-2-4(7)8/h1,9-10H,3-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1 |
InChI Key |
SBCXBWBXWKVIFK-PBBCPHEYSA-N |
SMILES |
C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C#CCO[C@H]1CN2CCC1CC2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |
Synonyms |
3-(2-propynyloxy)-1-azabicyclo(2.2.2)octane 2-butenedioate talsaclidine fumarate WAL 2014 WAL 2014 FU WAL-2014 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.